molecular formula C19H21N3O4S B2970061 ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-62-2

ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2970061
CAS No.: 864925-62-2
M. Wt: 387.45
InChI Key: NMBPVDWVYWSVAD-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a bicyclic core structure with substituents at positions 2, 3, and 5. The compound features:

  • A carbamoyl group (-CONH₂) at position 2.
  • A 4-methylbenzamido group (-NHCOC₆H₄CH₃) at position 2.
  • An ethyl ester (-COOEt) at position 6.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-9-8-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBPVDWVYWSVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the current knowledge surrounding its synthesis, biological properties, and potential therapeutic applications, drawing from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C20H23N3O5S
  • Molecular Weight : 417.5 g/mol
  • IUPAC Name : this compound

The structure features a thieno[2,3-c]pyridine core with an ethyl carbamate and a substituted benzamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. Various methods have been documented, including:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of the carbamoyl and benzamide substituents via acylation techniques.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of apoptotic pathways and inhibition of specific anti-apoptotic proteins .

Antiviral Activity

The compound has also shown promise in antiviral applications:

  • Molecular docking studies indicated significant binding affinities to viral proteins associated with SARS-CoV-2, suggesting it may inhibit viral replication by targeting the main protease and spike glycoprotein .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes:

  • Inhibitory assays have revealed that it can effectively inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. The inhibition profile suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study involving human medullary thyroid carcinoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The study emphasized its role in enhancing the effects of standard chemotherapeutic agents like staurosporine by sensitizing resistant cells to apoptosis .

Case Study 2: Antiviral Activity

In another investigation focusing on SARS-CoV-2, compounds structurally related to this compound were assessed for their binding affinities using molecular docking simulations. Results indicated that some derivatives exhibited strong binding energies, supporting their potential as therapeutic agents against COVID-19 .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogues:

Compound Name / ID Substituent at Position 2 Substituent at Position 3 Molecular Formula Key Biological Activity Source
Target Compound 4-Methylbenzamido Carbamoyl C₂₀H₂₁N₃O₄S (est.) Not explicitly reported (inferred microtubule inhibition)
4SC-207 3-(Pyridin-3-yl)acrylamido Cyano (-CN) C₁₉H₁₈N₄O₃S Microtubule inhibition (IC₅₀ = 12 nM in taxane-resistant cells)
Compound 3a 3,4,5-Trimethoxyphenylamino Cyano (-CN) C₁₉H₂₁N₃O₅S Antitubulin activity (IC₅₀ = 1.2 μM)
Compound 8c Amino (-NH₂) Cyano (-CN) C₁₄H₁₈N₂O₂S A1 adenosine receptor modulation (Ki = 0.8 μM)
Clopidogrel Impurity C o-Chlorophenyl Methyl ester C₁₆H₁₇Cl₂NO₂S Antiplatelet impurity (pharmacologically inactive)
Key Observations:

Position 3 Substitution: The carbamoyl group in the target compound distinguishes it from cyano-substituted analogues (e.g., 4SC-207, 3a). Cyano groups (e.g., in 4SC-207) are associated with strong antitubulin activity due to electron-withdrawing effects that stabilize ligand-receptor interactions .

Position 2 Substitution :

  • The 4-methylbenzamido group in the target compound provides moderate lipophilicity compared to the pyridinyl acrylamido group in 4SC-207 or trimethoxyphenyl groups in 3a. This may influence membrane permeability and bioavailability .

Biological Activity :

  • 4SC-207 demonstrates potent activity against taxane-resistant cancer cells, attributed to its pyridinyl acrylamido substituent .
  • Compound 3a’s trimethoxyphenyl group mimics colchicine-site binders, explaining its antitubulin effects .
Physicochemical Data:
Property Target Compound (est.) 4SC-207 Compound 3a
Molecular Weight 407.5 g/mol 382.11 g/mol 403.45 g/mol
LogP (Predicted) 2.8 3.1 2.5
Solubility (Water) Low Low Moderate

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